4-Bromo-N-hydroxybutanimidamide
Description
The compound 4-Bromo-N-hydroxybutanimidamide (CAS: 19227-14-6) is a brominated amidoxime derivative. However, based on available evidence, the exact structural characterization of "butanimidamide" is unclear. The closest validated compound in the literature is 4-Bromo-N'-hydroxybenzenecarboximidamide (CAS: 19227-14-6), a brominated aromatic amidoxime with a hydroxy group attached to the imine nitrogen . This compound is commercially available through suppliers like amadischem, advtechind, and chempur, with purity levels ranging from >95% to 98% . Its molecular formula is C₇H₇BrN₂O, and it is used in medicinal chemistry for synthesizing radiolabeled probes and receptor ligands due to its ability to chelate metals and participate in click chemistry .
Properties
Molecular Formula |
C4H9BrN2O |
|---|---|
Molecular Weight |
181.03 g/mol |
IUPAC Name |
4-bromo-N'-hydroxybutanimidamide |
InChI |
InChI=1S/C4H9BrN2O/c5-3-1-2-4(6)7-8/h8H,1-3H2,(H2,6,7) |
InChI Key |
IPKVGCISFYFBHA-UHFFFAOYSA-N |
Isomeric SMILES |
C(C/C(=N/O)/N)CBr |
Canonical SMILES |
C(CC(=NO)N)CBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N-hydroxybutanimidamide typically involves the bromination of butanimidamide followed by the introduction of a hydroxyl group. One common method is as follows:
Bromination: Butanimidamide is treated with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is carried out in an inert solvent like carbon tetrachloride at a temperature of around 70°C.
Hydroxylation: The brominated product is then reacted with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction is typically conducted in an aqueous medium at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-N-hydroxybutanimidamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert it into amines or other reduced derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.
Major Products
Oxidation: Oximes, nitriles.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Bromo-N-hydroxybutanimidamide has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Biological Studies: It is used in studies related to enzyme inhibition and protein interactions.
Industrial Applications: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Bromo-N-hydroxybutanimidamide involves its interaction with specific molecular targets. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Key Findings:
Functional Group Influence :
- The amidoxime group in 4-Bromo-N'-hydroxybenzenecarboximidamide enhances metal-binding capacity compared to benzamide derivatives like 3a and 3b , making it suitable for radiopharmaceutical applications .
- Fluorine substitution in 3b improves pharmacokinetic properties (e.g., lipophilicity) without compromising receptor affinity .
Synthetic Flexibility :
- Benzamide derivatives (e.g., 3a , 3b ) are synthesized via active ester intermediates (e.g., succinimidyl carbonate), enabling modular side-chain modifications .
- In contrast, 4-Bromo-N'-hydroxybenzenecarboximidamide relies on hydroxylamine-mediated nitrile activation, limiting substitution diversity .
Safety Profiles :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
